![molecular formula C8H6Cl2N4O B2840763 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 400081-75-6](/img/structure/B2840763.png)

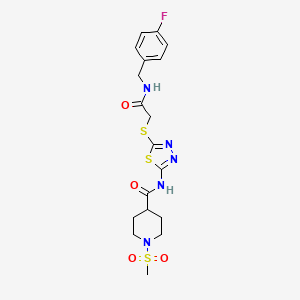

2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

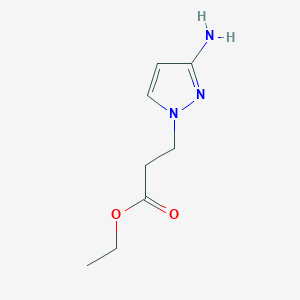

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has been used in various areas of drug design . The ring system of TPs is isoelectronic with that of purines, making this heterocycle a potential surrogate of the purine ring . Depending on the choice of substituents, the TP ring can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of TP compounds often involves the cyclization of H-1,2,4-triazol-5-amine and an appropriate reactant in a suitable solvent . For example, ethyl 4-chloro-3-oxobutanoate can be used as a reactant, and the reaction can be carried out in acetic acid .Molecular Structure Analysis

The TP heterocycle is structurally similar to the purine ring, which has led to its investigation as a possible isosteric replacement for purines . The TP heterocycle has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, depending on the choice of substituents .Chemical Reactions Analysis

The TP heterocycle has found numerous applications in medicinal chemistry . Its reactions often involve the cyclization of H-1,2,4-triazol-5-amine and an appropriate reactant in a suitable solvent .Physical and Chemical Properties Analysis

The physical and chemical properties of TP compounds can vary widely depending on the choice of substituents . Replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .科学的研究の応用

Synthesis and Insecticidal Applications

Synthesis and insecticidal assessment of innovative heterocycles incorporating thiadiazole moiety 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide was used as a precursor for various heterocycles, including triazolo[1,5-a]pyridine derivatives. These compounds were examined for their insecticidal properties against Spodoptera littoralis, a cotton leafworm, suggesting potential agricultural applications (Fadda et al., 2017).

Molecular Synthesis Techniques

Metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines involved metal-free oxidative N-N bond formation. This process featured short reaction times and high yields, showcasing advanced techniques in chemical synthesis (Zheng et al., 2014).

Medicinal Chemistry and Drug Development

Synthesis, docking, and screening of Triazolopyridine derivatives A series of pyridine derivatives, including triazolopyridines, were synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase. These compounds exhibited antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry (Flefel et al., 2018).

Crystallography and Material Science

X-ray Structure of Triazolopyridines via Oxidative Cyclization The study focused on the synthesis of triazolopyridines using N-Chlorosuccinimide (NCS), followed by characterization through various techniques, including X-ray diffraction. This research contributes to the understanding of molecular structures in materials science (El-Kurdi et al., 2021).

作用機序

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function . For instance, as a JAK inhibitor, it could prevent the activation of JAK-dependent signaling pathways .

Biochemical Pathways

Given the potential targets, it could impact pathways related to inflammation, oxygen sensing, and signal transduction . The downstream effects would depend on the specific pathway and target involved.

Result of Action

Based on the activities of similar compounds, it could potentially modulate inflammation, oxygen sensing, and signal transduction .

生化学分析

Biochemical Properties

It is known that the 1,2,4-triazolo[1,5-a]pyridine family, to which this compound belongs, exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions suggest that 2,2-dichloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide may interact with similar enzymes and proteins.

Cellular Effects

Some compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family have shown significant inhibitory activity in cell growth , suggesting that this compound may have similar effects.

Molecular Mechanism

It is known that compounds in the 1,2,4-triazolo[1,5-a]pyrimidine family can form essential hydrogen bonds with certain amino acids in proteins , suggesting a possible mechanism of action for this compound.

Temporal Effects in Laboratory Settings

It is known that the synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved in a short reaction time , suggesting that this compound may also exhibit rapid effects in laboratory settings.

特性

IUPAC Name |

2,2-dichloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4O/c9-6(10)8(15)13-5-2-1-3-14-7(5)11-4-12-14/h1-4,6H,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLNXHKWUXNGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=N2)C(=C1)NC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B2840680.png)

![4-acetyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2840683.png)

![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)

![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2840696.png)

![Methyl 3-{[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2840698.png)

![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenylacetamide](/img/structure/B2840699.png)